Lipophilicity (XLogP3) Ranking: The Methyl Ester Occupies a Distinct Intermediate Position Between Acid and Ethyl Ester Forms
The target compound's computed lipophilicity (XLogP3 = 2.3) places it at a meaningful intermediate value between the more polar free carboxylic acid analog (XLogP3 = 1.9) and the more lipophilic ethyl ester (XLogP3 = 2.7) [1][2][3]. Compared to the unsubstituted phenylthio methyl ester (XLogP3 = 2.2), the para-methoxy group contributes a +0.1 log unit increase, consistent with the electron-donating effect of the methoxy substituent [1]. For medicinal chemistry campaigns targeting CNS penetration or oral bioavailability, a ΔlogP of 0.3–0.8 between candidate esters can shift predicted membrane permeability by up to 2-fold according to the Lipinski and Veber frameworks.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2-((4-Methoxyphenyl)thio)acetic acid: XLogP3 = 1.9; Ethyl 2-((4-methoxyphenyl)thio)acetate: XLogP3 = 2.7; Methyl 2-(phenylthio)acetate: XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. acid; ΔXLogP3 = -0.4 vs. ethyl ester; ΔXLogP3 = +0.1 vs. unsubstituted phenylthio methyl ester |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The intermediate lipophilicity of the methyl ester enables it to serve as a balanced building block—sufficiently membrane-permeable for cell-based assays while maintaining adequate aqueous solubility for solution-phase chemistry, unlike the ethyl ester (excessively lipophilic for some aqueous reaction conditions) or the acid (requiring coupling reagents for further derivatization).
- [1] PubChem CID 14434743. Methyl 2-(4-methoxyphenyl)sulfanylacetate. Computed XLogP3 = 2.3. View Source
- [2] PubChem CID 813570. 2-((4-Methoxyphenyl)thio)acetic acid. Computed XLogP3 = 1.9. View Source
- [3] PubChem CID 1482371. Ethyl 2-(4-methoxyphenyl)sulfanylacetate. Computed XLogP3 = 2.7. View Source
